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molecular formula C16H25N3O4 B8369706 Benzyl tert-butyl (3-aminopropane-1,2-diyl)biscarbamate

Benzyl tert-butyl (3-aminopropane-1,2-diyl)biscarbamate

Cat. No. B8369706
M. Wt: 323.39 g/mol
InChI Key: KJADGWAKIQYYGF-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of benzyl tert-butyl (3-azidopropane-1,2-diyl)biscarbamate (1.3 g, 5.4 mmol) in methanol (40 mL) was added palladium on carbon (0.13 g, 10% w/w). The mixture was stirred under a hydrogen atmosphere at room temperature. After 14 hours, the reaction mixture was filtered through CELITE, and the filtrate was concentrated under reduced pressure to give benzyl tert-butyl (3-aminopropane-1,2-diyl)biscarbamate. MS ESI calc'd. for C16H26N3O4 [M+H]+ 324. found 324. 1H NMR (400 MHz, CD3OD) 7.28-7.24 (m, 5H), 5.02 (s, 2H), 3.81-3.75 (m, 1H), 3.50-3.42 (m, 2H), 2.68-2.55 (m, 2H), 1.39 (s, 9H).
Name
benzyl tert-butyl (3-azidopropane-1,2-diyl)biscarbamate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([NH:18][C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])[CH2:6][NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[N+]=[N-]>CO.[Pd]>[NH2:1][CH2:4][CH:5]([NH:18][C:19](=[O:25])[O:20][C:21]([CH3:23])([CH3:22])[CH3:24])[CH2:6][NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
benzyl tert-butyl (3-azidopropane-1,2-diyl)biscarbamate
Quantity
1.3 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(CNC(OCC1=CC=CC=C1)=O)NC(OC(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.13 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through CELITE
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NCC(CNC(OCC1=CC=CC=C1)=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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